REACTION_SMILES
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[Cl:19][CH2:20][Cl:21].[ClH:18].[OH:1][CH:2]1[CH2:3][CH2:4][CH:5]([CH:8]([CH3:9])[NH:10][C:11](=[O:12])[O:13][C:14]([CH3:15])([CH3:16])[CH3:17])[CH2:6][CH2:7]1>>[OH:1][CH:2]1[CH2:3][CH2:4][CH:5]([CH:8]([CH3:9])[NH2:10])[CH2:6][CH2:7]1
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Name
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CC(N)C1CCC(O)CC1
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Type
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product
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Smiles
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CC(N)C1CCC(O)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |